molecular formula C11H7Cl2FN2O3S B13725047 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine

5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine

Cat. No.: B13725047
M. Wt: 337.2 g/mol
InChI Key: NZPXLASCLFIUFS-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, fluoro, hydroxy, and methylsulfonyl groups attached to a pyrimidine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Dichlorophenyl Group: This step involves the use of a chlorination reaction to introduce the dichlorophenyl group onto the pyrimidine ring.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the dichlorophenyl or fluoro groups.

    Substitution: The dichlorophenyl and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluoro group may result in the formation of a new aromatic compound.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)benzene
  • 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)thiazole

Uniqueness

The uniqueness of 5-(3,5-Dichlorophenyl)-4-fluoro-6-hydroxy-2-(methylsulfonyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7Cl2FN2O3S

Molecular Weight

337.2 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)-4-fluoro-2-methylsulfonyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H7Cl2FN2O3S/c1-20(18,19)11-15-9(14)8(10(17)16-11)5-2-6(12)4-7(13)3-5/h2-4H,1H3,(H,15,16,17)

InChI Key

NZPXLASCLFIUFS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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